
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a compound that belongs to the class of benzofuran derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Organometallic Complexes and Catalysis
The synthesis and application of organometallic complexes containing bidentate pyridine-alkoxide ligands, similar in structure to the compound , have been extensively studied. These complexes exhibit significant catalytic activity in olefin polymerization, showcasing their potential in creating polymers with specific properties (Tsukahara, Swenson, & Jordan, 1997). Additionally, luminescent zirconium complexes with CNN pincer ligands have been prepared, demonstrating remarkable photoluminescent properties upon excitation with visible light, which could be leveraged in light-emitting devices and sensors (Zhang, Petersen, & Milsmann, 2018).
Photocatalytic Properties
A novel three-dimensional zinc(II) coordination polymer based on specific ligands has shown excellent photocatalytic activity in degrading organic dyes. This highlights its potential application in environmental remediation and water purification technologies (Xue, Cheng, Chen, Kong, & Zhang, 2020).
Adsorption and Selective Removal of Dyes
The synthesis of metal-organic frameworks (MOFs) that exhibit ultrahigh uptake capacities for anionic dyes from aqueous solutions has been reported. These MOFs, through the incorporation of specific ligands similar to the compound of interest, can selectively adsorb anionic dyes, indicating their potential use in the selective removal of contaminants from water (Yu, Chen, Zhang, Song, Li, Chen, Zhang, Liu, & Liu, 2021).
Conducting Polymers
Research into conducting polymers derived from low oxidation potential monomers, including pyrrole-based systems, has opened new avenues for the development of materials with enhanced electrical properties. These materials are of interest for applications in electronics and energy storage (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Biological Imaging Applications
The development of Zn(II) sensors based on the Zinpyr family, which includes derivatives with functionalities akin to the compound , has been explored for biological imaging applications. These sensors demonstrate midrange affinity for Zn(II) and have been applied in confocal microscopy studies, indicating their usefulness in tracking zinc ion distribution within biological systems (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Propriétés
IUPAC Name |
(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-5-2-3-7-17(15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-16-6-4-10-23-13-16/h2-13H,14H2,1H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSRXQAYHMOEJW-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

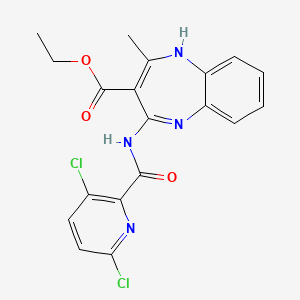
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)


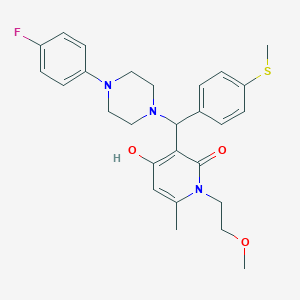
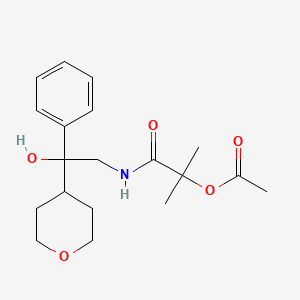
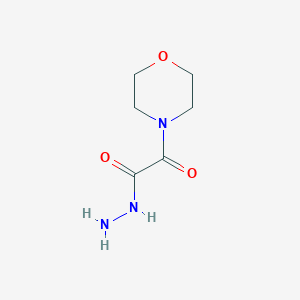
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2905120.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)
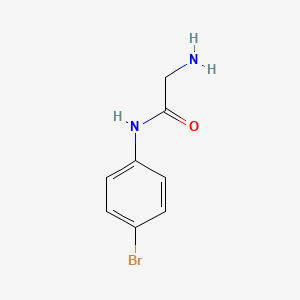

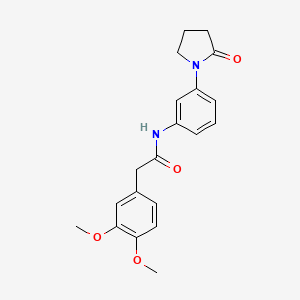
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)
